

# Comparative Guide to Alternative HDAC1 Inhibitors

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Compound of Interest		
Compound Name:	SB-429201	
Cat. No.:	B15587965	Get Quote

For researchers seeking alternatives to the selective HDAC1 inhibitor **SB-429201**, this guide provides an objective comparison of other commercially available compounds. Performance is evaluated based on potency and selectivity, with supporting data from biochemical and cellular assays.

### Profile of SB-429201

**SB-429201** is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1). In biochemical assays, it demonstrates an IC50 value of approximately 1.5 µM for HDAC1. Its selectivity is a key feature, showing at least a 20-fold preference for HDAC1 over other Class I isoforms HDAC3 and HDAC8.

### **Quantitative Comparison of HDAC1 Inhibitors**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against Class I and select Class II HDAC isoforms. This data allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.



Compound	HDAC1 (IC50)	HDAC2 (IC50)	HDAC3 (IC50)	HDAC8 (IC50)	Selectivity Notes
SB-429201	~1500 nM	-	>30,000 nM	>30,000 nM	Selective for HDAC1 over HDAC3 and HDAC8.
Entinostat (MS-275)	243-510 nM	453 nM	1700 nM	-	Strong inhibition of HDAC1 and HDAC3.
Romidepsin (FK228)	36 nM	47 nM	-	-	Potent inhibitor of HDAC1 and HDAC2.
Mocetinostat (MGCD0103)	150 nM	~300-1500 nM	~300-1500 nM	No Activity	Selective for HDAC1 over HDAC2, 3, and 11.
Tacedinaline (CI-994)	900 nM	900 nM	1200 nM	>20,000 nM	Selective for Class I HDACs 1, 2, and 3 over HDAC8.
Quisinostat (JNJ- 26481585)	0.11 nM	Modest Potency	>3.3 nM	>3.3 nM	Highest potency for HDAC1.
ACY-957	7 nM	18 nM	-	-	Selective inhibitor of HDAC1 and HDAC2.

Note: IC50 values can vary between different assay conditions and labs. The data presented is a representative summary from available literature.



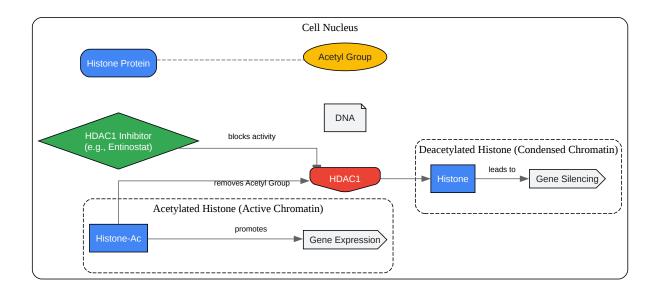
### **Alternative Inhibitor Profiles**

- Entinostat (MS-275): A benzamide inhibitor that strongly targets HDAC1 and HDAC3. It is known to be selective for Class I HDACs.
- Romidepsin (Depsipeptide, FK228): A potent, cyclic peptide inhibitor of Class I HDACs, particularly effective against HDAC1 and HDAC2. It is clinically approved for treating cutaneous T-cell lymphoma (CTCL).
- Mocetinostat (MGCD0103): A potent and selective inhibitor with the most activity against HDAC1, showing 2- to 10-fold selectivity against HDAC2 and 3.
- Tacedinaline (CI-994): A selective Class I HDAC inhibitor with micromolar potency against HDAC1, 2, and 3.
- Quisinostat (JNJ-26481585): A second-generation hydroxamate-based inhibitor with exceptionally high potency for HDAC1 in the sub-nanomolar range.
- ACY-957: A chemical inhibitor that is selective for HDAC1 and HDAC2 with low nanomolar IC50 values.

## Visualized Workflows and Pathways HDAC1 Mechanism of Action

The diagram below illustrates the basic role of HDAC1 in gene silencing and how inhibitors counteract this process.





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Caption: Role of HDAC1 in deacetylating histones and the blocking action of inhibitors.

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